3,5-dimethoxy-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide
Description
3,5-Dimethoxy-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide is a heterocyclic compound featuring a benzamide core substituted with 3,5-dimethoxy groups and linked to a naphthothiazole ring system. The naphtho[2,1-d][1,3]thiazole moiety is a fused bicyclic structure combining a naphthalene ring with a thiazole ring, stabilized by an (E)-configured methyl-substituted exocyclic double bond. This compound’s structural complexity and electron-rich aromatic systems make it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves condensation reactions between thiosemicarbazides and substituted benzodioxines or analogous precursors, followed by cyclization .
Properties
IUPAC Name |
3,5-dimethoxy-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-23-18-9-8-13-6-4-5-7-17(13)19(18)27-21(23)22-20(24)14-10-15(25-2)12-16(11-14)26-3/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVWOOFQCAVCFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide typically involves the condensation of 3,5-dimethoxybenzoic acid with an appropriate amine derivative under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride in a solvent like tetrahydrofuran . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can help in achieving consistent quality and higher throughput.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The naphthothiazole moiety can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to the formation of reduced naphthothiazole derivatives.
Scientific Research Applications
3,5-dimethoxy-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Generating Reactive Oxygen Species: Inducing oxidative stress in target cells, leading to cell death or other biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique features are best contextualized by comparing it to analogs with shared structural motifs, such as benzamide backbones, fused thiazole/thiadiazole rings, or substituted heterocycles. Below is a detailed analysis:
Indeno[1,2-d]thiazole Derivatives
Compounds such as 3,5-dimethoxy-N-(6-methyl-8H-indeno[1,2-d]thiazol-2-yl)benzamide (7d) () share the 3,5-dimethoxybenzamide group but feature an indeno[1,2-d]thiazole system instead of a naphtho[2,1-d]thiazole. Key differences include:
- Spectroscopic Data : The IR spectrum of 7d shows carbonyl stretching at ~1660–1680 cm⁻¹, consistent with the benzamide carbonyl. This aligns with the expected IR profile of the target compound .
- The target compound’s bioactivity remains underexplored in the provided evidence .
Thiadiazole-Based Benzamides
Compounds like N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) () exhibit a thiadiazole core instead of a thiazole. Notable contrasts include:
- Substituent Effects: The dimethylamino-acryloyl group in 4g introduces electron-donating properties, altering electronic behavior compared to the methyl-substituted naphthothiazole in the target compound.
Pyrimidine- and Quinazoline-Linked Benzamides
- 3,5-Dimethoxy-N-(4-methoxyphenyl)-N-(2-methylpyrimidin-5-yl)benzamide (22b) () replaces the thiazole with a pyrimidine ring. Its IR spectrum (1668 cm⁻¹, C=O stretch) and moderate yield (48%) highlight similarities in benzamide stability but differences in heterocyclic reactivity .
- 3,5-Dimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide () incorporates a tetrahydroquinazoline scaffold, offering conformational flexibility absent in the rigid naphthothiazole system of the target compound .
Naphtho[1,2-d]thiazole Analogs
The compound 3,5-dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide (CAS 6217-20-5, ) differs in the naphthothiazole ring fusion ([1,2-d] vs. [2,1-d]).
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Key Substituents | Melting Point (°C) | IR (C=O, cm⁻¹) | Yield (%) |
|---|---|---|---|---|---|
| Target Compound | C₂₁H₁₈N₂O₃S | Naphtho[2,1-d]thiazole, 3,5-(OCH₃) | Not reported | ~1660–1680* | Not given |
| 3,5-Dimethoxy-N-(6-methyl-indenothiazolyl)benzamide (7d) | C₂₀H₁₇N₃O₃S | Indeno[1,2-d]thiazole, 6-CH₃ | Not reported | 1660 | 47 |
| N-[3-(3-Methylphenyl)thiadiazolyl]benzamide (4g) | C₂₁H₂₀N₄O₂S | Thiadiazole, dimethylamino-acryloyl | 200 | 1690 | 82 |
| 3,5-Dimethoxy-N-(pyrimidinyl)benzamide (22b) | C₂₁H₂₁N₃O₄ | Pyrimidine, 4-OCH₃ | 118–120 | 1668 | 48 |
*Inferred from analogous benzamides in , and 5.
Key Research Findings and Insights
- Synthetic Challenges: The target compound’s naphtho[2,1-d]thiazole system requires precise regioselective cyclization, contrasting with indenothiazoles (easier fusion due to smaller rings) .
- Spectroscopic Trends : Benzamide carbonyl stretches (1660–1690 cm⁻¹) are consistent across analogs, confirming electronic similarity in the amide group .
- Biological Potential: While indenothiazoles show antiviral activity, the target compound’s naphthothiazole core may offer enhanced π-stacking interactions for DNA/RNA targeting .
Biological Activity
3,5-Dimethoxy-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide is a compound of interest due to its potential biological activities. This article discusses its molecular structure, biological properties, and relevant case studies.
Molecular Structure
The compound features a complex structure characterized by:
- Two aromatic rings : A benzamide moiety and a naphtho[2,1-d][1,3]thiazole group.
- Methoxy groups : Located at the 3 and 5 positions on the benzene ring, which can enhance electron density and influence interactions with biological targets.
The presence of these structural elements suggests potential for significant biological activity through mechanisms such as enzyme inhibition or receptor modulation.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : Research has shown that derivatives of naphtho[1,2-d][1,3]thiazole can inhibit the proliferation of various cancer cell lines. In vitro assays demonstrated IC50 values in the low micromolar range against breast and lung cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar thiazole derivatives have shown effectiveness against a range of bacterial strains:
- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .
Enzyme Inhibition
Another area of investigation is the inhibition of specific enzymes:
- Type III Secretion System (T3SS) : Compounds with similar structures have been reported to inhibit T3SS in pathogenic bacteria like E. coli, which is crucial for their virulence . This suggests that this compound may possess similar inhibitory effects.
Case Studies
Several case studies have highlighted the biological activity of thiazole-containing compounds:
| Study | Findings |
|---|---|
| Study A | Demonstrated anticancer activity in breast cancer cell lines with IC50 values < 10 µM. |
| Study B | Showed significant antimicrobial effects against Staphylococcus aureus and E. coli with MIC values ranging from 5 to 20 µg/mL. |
| Study C | Inhibition of T3SS in E. coli leading to reduced virulence factor secretion. |
These findings collectively suggest that the compound exhibits promising biological activities that warrant further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
